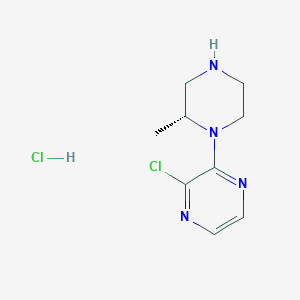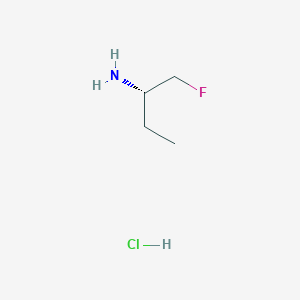
2-(Benzylamino)-5-bromonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylamino)-5-bromonicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a benzylamino group attached to the second position of the nicotinonitrile ring and a bromine atom at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Benzylamino)-5-bromonicotinonitrile involves the nucleophilic substitution reaction of 5-bromo-2-chloronicotinonitrile with benzylamine. The reaction typically takes place in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100°C, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of automated systems can also enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylamino)-5-bromonicotinonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the fifth position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
2-(Benzylamino)-5-bromonicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Benzylamino)-5-bromonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The bromine atom may also contribute to the compound’s binding affinity through halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzylamino)-5-chloronicotinonitrile: Similar structure but with a chlorine atom instead of bromine.
2-(Benzylamino)-5-fluoronicotinonitrile: Similar structure but with a fluorine atom instead of bromine.
2-(Benzylamino)-5-iodonicotinonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(Benzylamino)-5-bromonicotinonitrile is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity compared to its analogs with different halogen atoms.
Propriétés
Numéro CAS |
1346534-91-5 |
|---|---|
Formule moléculaire |
C13H10BrN3 |
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
2-(benzylamino)-5-bromopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10BrN3/c14-12-6-11(7-15)13(17-9-12)16-8-10-4-2-1-3-5-10/h1-6,9H,8H2,(H,16,17) |
Clé InChI |
GXLAJBBWAVJRPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine](/img/structure/B11925983.png)

![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate](/img/structure/B11926004.png)








